[2-(4-Fluorophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate
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Overview
Description
[2-(4-Fluorophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate: is a chemical compound with the molecular formula C17H14FN3O3 and a molecular weight of 327.318 g/mol . This compound is known for its unique structure, which includes a fluorophenyl group and a benzotriazole moiety. It is often used in early discovery research due to its rare and unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Fluorophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate typically involves the reaction of 4-fluorophenylacetic acid with benzotriazole in the presence of a coupling agent. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the coupling reaction .
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazole moiety.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of nucleophiles like amines or thiols.
Major Products:
Oxidation: Products include oxidized benzotriazole derivatives.
Reduction: Products include alcohol derivatives.
Substitution: Products include substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2-(4-Fluorophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of fluorophenyl and benzotriazole groups on biological systems. It can serve as a probe to investigate enzyme interactions and receptor binding .
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic properties. The presence of the fluorophenyl group can enhance the bioavailability and metabolic stability of drug candidates .
Industry: In the industrial sector, this compound is used in the development of new materials and coatings. Its unique properties make it suitable for applications requiring high thermal and chemical stability .
Mechanism of Action
The mechanism of action of [2-(4-Fluorophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the benzotriazole moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
[2-(4-Nitrophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate: This compound has a nitrophenyl group instead of a fluorophenyl group, which can lead to different reactivity and biological properties.
[2-(4-Bromophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate: The presence of a bromophenyl group can enhance the compound’s ability to participate in halogen bonding interactions.
[2-(3,4-Dichlorophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate: The dichlorophenyl group can increase the compound’s lipophilicity and potentially its biological activity.
Uniqueness: The uniqueness of [2-(4-Fluorophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate lies in its combination of a fluorophenyl group and a benzotriazole moiety. This combination provides a balance of hydrophobic and hydrogen-bonding interactions, making it a versatile compound for various applications .
Properties
CAS No. |
332383-75-2 |
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Molecular Formula |
C17H14FN3O3 |
Molecular Weight |
327.31 g/mol |
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate |
InChI |
InChI=1S/C17H14FN3O3/c18-13-7-5-12(6-8-13)16(22)11-24-17(23)9-10-21-15-4-2-1-3-14(15)19-20-21/h1-8H,9-11H2 |
InChI Key |
FRLOXIGXSFMMCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CCC(=O)OCC(=O)C3=CC=C(C=C3)F |
solubility |
10.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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